molecular formula C12H14N4O2 B7715056 Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate CAS No. 521301-14-4

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate

Cat. No.: B7715056
CAS No.: 521301-14-4
M. Wt: 246.27 g/mol
InChI Key: HIHRMQNNVYZIPD-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate typically involves the cycloaddition of an azide with an organic nitrile under neutral conditions and microwave heating . This method is advantageous due to its efficiency and the moderate conditions required.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides as starting materials . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced under specific conditions to yield reduced derivatives.

    Substitution: Participates in substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation . Reduction reactions often involve hydrogenation catalysts, while substitution reactions may use various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is unique due to its specific structural features and the combination of the tetrazole ring with a phenylpropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHRMQNNVYZIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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